N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide
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Overview
Description
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide is a complex organic compound characterized by its unique molecular structure, which includes difluorophenyl groups and an oxazolylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the core oxazole ring One common approach is the cyclization of 2,4-difluorobenzamide with an appropriate aldehyde or ketone under acidic conditions to form the oxazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the aromatic rings or the oxazole ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6-Difluorobenzamide: Similar in structure but lacks the oxazole ring.
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide: Similar oxazole structure but different amide group.
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide: Similar overall structure but with a different benzamide group.
Uniqueness: N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide stands out due to its specific combination of difluorophenyl groups and the oxazole ring, which imparts unique chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2O2/c18-9-4-5-11(14(21)6-9)15-7-10(23-25-15)8-22-17(24)16-12(19)2-1-3-13(16)20/h1-7H,8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYRLSFGUAKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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